Cas no 79-84-5 (Thiophene-2-sulfonic acid)

Thiophene-2-sulfonic acid is a sulfur-containing heterocyclic compound with the molecular formula C₄H₄O₃S₂. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The sulfonic acid group enhances its reactivity, making it valuable for functionalization and derivatization reactions. Its thiophene backbone contributes to stability and compatibility with various reaction conditions. The compound is often utilized in catalysis, polymer chemistry, and material science due to its electron-withdrawing properties and ability to form stable salts. High purity grades are available for research and industrial applications, ensuring consistent performance in synthetic processes. Proper handling is required due to its acidic nature.
Thiophene-2-sulfonic acid structure
Thiophene-2-sulfonic acid structure
商品名:Thiophene-2-sulfonic acid
CAS番号:79-84-5
MF:C4H4O3S2
メガワット:164.202758789063
MDL:MFCD11870146
CID:562366
PubChem ID:165170

Thiophene-2-sulfonic acid 化学的及び物理的性質

名前と識別子

    • Thiophene-2-sulfonic acid
    • 2-THIOPHENESULFONIC ACID
    • 2-thiophenesulfonate
    • Thiophen-2-sulfonsaeure
    • Thiophenesulfonic acid
    • 2-Thiophenesulfonicacid
    • Thiophensulfonsaure
    • thienylsulfonic acid
    • BSXLLFUSNQCWJP-UHFFFAOYSA-N
    • AM101285
    • AB1009820
    • thiophene-2-sulfonicacid
    • MFCD11870146
    • 79-84-5
    • CS-0096224
    • DS-14139
    • SCHEMBL195296
    • FT-0688706
    • DTXSID80276544
    • C76553
    • AKOS015939635
    • DA-17326
    • MDL: MFCD11870146
    • インチ: 1S/C4H4O3S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7)
    • InChIKey: BSXLLFUSNQCWJP-UHFFFAOYSA-N
    • ほほえんだ: O=S(C1=CC=CS1)(O)=O

計算された属性

  • せいみつぶんしりょう: 163.96000
  • どういたいしつりょう: 163.96
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 91

じっけんとくせい

  • 密度みつど: 1.614
  • ゆうかいてん: 71-72 ºC
  • 屈折率: 1.609
  • PSA: 90.99000
  • LogP: 2.07560

Thiophene-2-sulfonic acid セキュリティ情報

Thiophene-2-sulfonic acid 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Thiophene-2-sulfonic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T94270-250mg
Thiophene-2-sulfonic acid
79-84-5 95%
250mg
¥1449.0 2024-07-15
eNovation Chemicals LLC
D751829-0.1g
2-Thiophenesulfonicacid
79-84-5 95+%
0.1g
$185 2023-05-17
abcr
AB547912-250 mg
Thiophene-2-sulfonic acid; .
79-84-5
250mg
€283.00 2023-06-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1166864-100mg
Thiophene-2-sulfonic acid
79-84-5 95%
100mg
¥1404.00 2024-07-28
Chemenu
CM199993-1g
thiophene-2-sulfonic acid
79-84-5 95%
1g
$381 2024-07-23
Alichem
A169004460-1g
Thiophene-2-sulfonic acid
79-84-5 95%
1g
$432.60 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UW533-250mg
Thiophene-2-sulfonic acid
79-84-5 95+%
250mg
1529CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UW533-100mg
Thiophene-2-sulfonic acid
79-84-5 95+%
100mg
694CNY 2021-05-08
A2B Chem LLC
AE00594-1g
Thiophene-2-sulfonic acid
79-84-5 96%
1g
$467.00 2024-04-19
1PlusChem
1P008LPU-100mg
2-Thiophenesulfonicacid
79-84-5 96%
100mg
$163.00 2025-02-24

Thiophene-2-sulfonic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Butyl ether ,  Water ;  30 min, 40 °C
リファレンス
Three step, one-pot process to prepare thiophene-2-carbonyl chloride (TCC), a key raw material in the manufacture of tioxazafen (Nemastrike)
Walker, Daniel P.; et al, Tetrahedron Letters, 2019, 60(12), 834-838

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium sulfite Solvents: Water ;  5 h, 70 - 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
リファレンス
Iron-catalyzed regioselective synthesis of (E)-vinyl sulfones mediated by unprotected hydroxylamines
Zhu, Lin; et al, Organic & Biomolecular Chemistry, 2022, 20(46), 9127-9131

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sulfur trioxide, compd. with tetrahydrofuran (1:1) Solvents: 1,2-Dichloroethane
リファレンス
Novel methods for sulfuration of thiophenes
Shustareva, T. K., Khimiya Geterotsiklicheskikh Soedinenii, 1987, (9), 1183-6

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Butyl ether ;  2 h, 50 °C
2.1 Reagents: Sulfuric acid Solvents: Butyl ether ,  Water ;  30 min, 40 °C
リファレンス
Three step, one-pot process to prepare thiophene-2-carbonyl chloride (TCC), a key raw material in the manufacture of tioxazafen (Nemastrike)
Walker, Daniel P.; et al, Tetrahedron Letters, 2019, 60(12), 834-838

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Phosphorus pentoxide ,  Sodium bisulfate ;  3 h, rt
リファレンス
Mechanochemical sulfonation of aromatic compounds using NaHSO4·H2O/P2O5
Zuo, Lu-Lu; et al, Journal of Chemical Research, 2021, 45(11-12), 942-949

Thiophene-2-sulfonic acid Raw materials

Thiophene-2-sulfonic acid Preparation Products

Thiophene-2-sulfonic acid 関連文献

Thiophene-2-sulfonic acidに関する追加情報

Thiophene-2-sulfonic acid (CAS No. 79-84-5): A Key Intermediate in Modern Chemical and Pharmaceutical Research

Thiophene-2-sulfonic acid, with the chemical formula C4H4SO3H, is a significant compound in the realm of organic chemistry and pharmaceutical development. Its CAS number, CAS No. 79-84-5, identifies it as a well-characterized substance with a rich history in industrial and academic applications. This sulfonated heterocyclic compound has garnered considerable attention due to its versatile reactivity and role as a crucial intermediate in synthesizing various pharmacologically active molecules.

The structure of Thiophene-2-sulfonic acid consists of a thiophene ring substituted with a sulfonic acid group at the 2-position. This arrangement imparts unique chemical properties, making it an invaluable building block for medicinal chemists. The sulfonic acid moiety enhances solubility in water, facilitating its use in aqueous-based reactions and formulations. Additionally, the electron-withdrawing nature of the sulfonate group influences the electronic properties of the thiophene ring, enabling diverse functionalization strategies.

In recent years, Thiophene-2-sulfonic acid has found prominence in the development of novel therapeutic agents. Its derivatives have been explored as intermediates in the synthesis of drugs targeting various diseases, including cancer, inflammation, and infectious disorders. The compound’s ability to undergo nucleophilic substitution reactions makes it particularly useful in constructing complex molecular architectures essential for drug design.

One notable area of research involves the use of Thiophene-2-sulfonic acid in the synthesis of thiophene-based polymers and materials. These materials exhibit interesting optoelectronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The sulfonic acid group contributes to improved stability and processability of these polymers, enhancing their performance in practical devices.

The pharmaceutical industry has also leveraged Thiophene-2-sulfonic acid in the development of anti-inflammatory and analgesic agents. Researchers have demonstrated its utility in generating sulfonamides and other heterocyclic compounds that exhibit potent biological activity. For instance, derivatives of this compound have shown promise as inhibitors of enzymes involved in pain signaling pathways, offering potential benefits for managing chronic pain conditions.

Thiophene-2-sulfonic acid. Catalytic processes that minimize waste and energy consumption are being developed to enhance the environmental footprint of its synthesis. These efforts align with global initiatives to promote sustainable practices in chemical manufacturing, ensuring that valuable compounds like this one are produced responsibly. CAS No. 79-84-5 in academic research cannot be overstated. It serves as a benchmark compound for teaching and learning purposes, helping students understand complex reaction mechanisms and synthetic strategies. Professors and researchers often incorporate this compound into laboratory experiments to illustrate concepts such as electrophilic aromatic substitution and metal-catalyzed coupling reactions. Thiophene-2-sulfonic acid is a multifaceted compound with broad applications across multiple disciplines. Its unique structural features and reactivity make it indispensable in pharmaceutical research, material science, and educational settings. As scientific understanding continues to evolve, the importance of this compound is likely to grow, driving further innovation and discovery.

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